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Compound of Interest

Compound Name:
2-(Azetidin-3-yl)-1-(piperidin-1-

yl)propan-1-one

CAS No.: 1599360-88-9

Cat. No.: B1412001

Get Quote

Executive Summary
In the pursuit of optimal drug-like space, the azetidine ring has graduated from a "niche"

curiosity to a privileged scaffold. This four-membered nitrogen heterocycle offers a distinct

solution to the "molecular obesity" crisis in drug discovery.[1] By replacing larger saturated

rings (pyrrolidine, piperidine) or planar aromatics with azetidine, medicinal chemists can lower

lipophilicity (LogP) and increase metabolic stability while maintaining specific vector

orientations that are inaccessible to other conformers.[2]

This guide provides an in-depth analysis of azetidine building blocks, focusing on their strategic

application as bioisosteres, modern synthetic routes via strain-release chemistry, and their

proven utility in FDA-approved therapeutics.[1][3][4]

Part 1: Strategic Value in Drug Design
The "Goldilocks" Bioisostere
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The azetidine ring occupies a unique physicochemical niche.[5] It serves as a bridge between

the high strain of aziridines and the flexibility of pyrrolidines.

Lipophilicity Modulation: Replacing a piperidine or pyrrolidine with an azetidine typically

lowers LogP due to the reduction in carbon count (

), improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Basicity (pKa): The pKa of the azetidine nitrogen (~11.[6]3) is comparable to pyrrolidine (~11.

[1]3) and piperidine (~11.2), ensuring it remains protonated at physiological pH to participate

in critical ionic interactions (e.g., Asp/Glu residues in active sites).

Gem-Dimethyl Mimicry: The 3,3-disubstituted azetidine scaffold acts as a bioisostere for the

gem-dimethyl group, providing steric bulk to fill hydrophobic pockets without the metabolic

liability of methyl groups.

Vector Analysis and Conformational Control
Unlike the chair conformation of piperidine or the envelope of pyrrolidine, azetidine exists in a

puckered conformation with a low energy barrier to inversion (~1.3 kcal/mol). This allows 3-

substituted azetidines to orient substituents in a specific vector space that is distinct from 5- or

6-membered rings.[1]

Visualization: Conformational & Vector Comparison
The following diagram illustrates the structural differentiation between azetidine and its

homologues.
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Figure 1: Comparative analysis of ring size, conformation, and physicochemical impact.

Part 2: Synthetic Methodologies (The "How-To")
Traditional synthesis (e.g., cyclization of gamma-haloamines) is often low-yielding for

substituted azetidines.[1] Modern medicinal chemistry relies on Strain-Release Methodologies

and Photoredox Catalysis to access complex azetidine building blocks.[1][5][7]

Strain-Release Functionalization of
Bicyclo[1.1.0]butanes (BCBs)
The most robust method for generating 1,3-disubstituted azetidines is the strain-release ring

opening of bicyclo[1.1.0]butanes (BCBs) or 1-azabicyclo[1.1.0]butanes (ABBs). This approach

utilizes the high strain energy of the central bond (~66 kcal/mol) to drive the reaction with

nucleophiles or radicals.
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Atom Economy: 100% atom economical addition.[1]

Versatility: Access to 3-substituted azetidines (via BCB) or 3-functionalized azetidines (via

ABB).[1]

Stereocontrol: Radical additions can yield high diastereoselectivity.[1]

Workflow: Strain-Release Synthesis
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Figure 2: Divergent synthetic pathways from Bicyclo[1.1.0]butane precursors.

Part 3: Case Studies & Applications
Cobimetinib (Cotellic)[9]

Indication: MEK inhibitor for melanoma.[1]
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Role of Azetidine: The azetidine ring is part of the core scaffold, replacing larger rings to

optimize the fit within the ATP-binding pocket while maintaining solubility. It demonstrates the

stability of the ring in an oral drug.

Baricitinib (Olumiant)
Indication: JAK1/JAK2 inhibitor for rheumatoid arthritis.[1]

Role of Azetidine: Contains a 1-(ethylsulfonyl)-3-(cyanomethyl)azetidine-3-yl moiety.[1]

Engineering Insight: The 3,3-disubstitution pattern (cyanomethyl and amine linkage) exploits

the azetidine as a rigid spacer. The electron-withdrawing sulfonyl group on the nitrogen

modulates the pKa and metabolic stability, preventing N-oxidation.

Delafloxacin (Baxdela)
Indication: Fluoroquinolone antibiotic.[1]

Role of Azetidine: Features a 3-aminoazetidine substituent at the C7 position.[1] This

substitution improves activity against Gram-positive bacteria (MRSA) and enhances acidic

pH activity compared to the traditional piperazine/pyrrolidine analogs.[1]

Part 4: Experimental Protocol
Protocol: Synthesis of 3-Aryl-Azetidines via Photoredox
Strain-Release
Objective: Synthesize a 3-aryl-azetidine building block from [1.1.1]propellane precursor or

commercially available 1-azabicyclo[1.1.0]butane derivatives using a photoredox protocol

(adapted from Science 2016 and J. Am. Chem. Soc.[1][3][4][8] 2020).[1][4][9][10]

Reagents:

Substrate: N-Boc-3-iodo-azetidine (or BCB precursor for de novo synthesis).

Aryl Halide: Ar-Br (wide scope).[1]

Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (Photocatalyst).[1]
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Reductant/Base: TTMSS (Tris(trimethylsilyl)silane) / Na2CO3.[1]

Solvent: DME (Dimethoxyethane).[1]

Step-by-Step Methodology:

Preparation of Reaction Vessel:

Flame-dry a 10 mL crimp-top vial equipped with a magnetic stir bar.

Transfer into a nitrogen-filled glovebox.[1]

Reagent Addition:

Add Aryl Bromide (0.2 mmol, 1.0 equiv).

Add N-Boc-3-iodo-azetidine (0.3 mmol, 1.5 equiv).

Add Ir-Photocatalyst (2.0 µmol, 1 mol%).[1]

Add NiCl2[1]·glyme (0.02 mmol, 10 mol%) and dtbbpy (0.02 mmol, 10 mol%) if performing

cross-coupling (Metallaphotoredox).

Add TTMSS (0.2 mmol, 1.0 equiv) if performing reductive coupling.[1]

Solvent & Degassing:

Add anhydrous DME (2.0 mL).

Seal the vial with a Teflon-lined cap.[1]

Remove from glovebox.[1] If not using a glovebox, sparge with Argon for 15 minutes.[1]

Irradiation:

Place the vial 2 cm away from a 34 W Blue LED (450 nm) lamp.[1]

Stir vigorously at room temperature. Use a fan to maintain temperature <30°C.[1]
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Reaction Time: 16–24 hours (monitor by LC-MS for consumption of Aryl Bromide).[1]

Work-up & Purification:

Dilute the reaction mixture with EtOAc (10 mL) and wash with saturated NaHCO3 (10 mL)

and brine (10 mL).

Dry organic layer over Na2SO4, filter, and concentrate in vacuo.[1]

Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).[1]

Validation:

1H NMR: Look for the characteristic azetidine protons (typically δ 3.5–4.5 ppm, appearing

as multiplets due to puckering).

13C NMR: Confirm the C3 carbon shift.

Part 5: Quantitative Data Summary
Property Azetidine (n=4)

Pyrrolidine
(n=5)

Piperidine
(n=6)

Impact on
Drug Design

pKa (Conj.[1]

Acid)
11.29 11.27 11.22

Retains basicity

for ionic bonding.

[1]

LogP (Parent) 0.1 0.46 0.84

Lowers

lipophilicity;

improves LLE.[1]

Ring Strain

(kcal/mol)
~26 ~6 ~0

Higher reactivity;

rigid exit vectors.

[1]

Inversion Barrier
Low (~1.3

kcal/mol)
Moderate High (Chair)

Rapid puckering;

effectively planar

average.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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